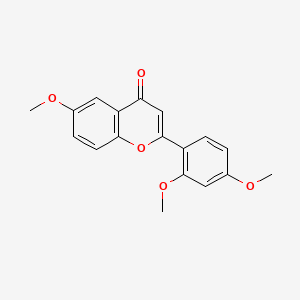

6,2',4'-Trimethoxyflavone

Overview

Description

6,2’,4’-Trimethoxyflavone is a flavonoid compound known for its potent biological activities. It is a selective antagonist of the aryl hydrocarbon receptor (AHR), which plays a crucial role in various physiological and pathophysiological processes, including xenobiotic metabolism, endocrine function, immunity, and cancer .

Mechanism of Action

Target of Action

The primary target of 6,2’,4’-Trimethoxyflavone (TMF) is the Aryl Hydrocarbon Receptor (AHR) . AHR is a transcriptional regulator involved in various physiological and pathophysiological processes, including xenobiotic metabolism, endocrine function, immunity, and cancer .

Mode of Action

TMF acts as an antagonist of the AHR . It competes with agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, thus effectively inhibiting AHR-mediated transactivation of a heterologous reporter and endogenous targets, e.g., CYP1A1 .

Biochemical Pathways

The antagonistic action of TMF on AHR leads to the suppression of AHR activity . This results in the inhibition of AHR-mediated gene induction , affecting the biochemical pathways regulated by AHR.

Pharmacokinetics

The solubility of tmf in dmso suggests that it may have good bioavailability .

Result of Action

The antagonistic action of TMF on AHR leads to the inhibition of AHR-mediated gene induction . This can result in anti-inflammatory actions . In addition, TMF shows an inhibitory activity of TNF-α production in THP-1 cells and B16-F10 cells .

Action Environment

The role of ahr in biology has expanded beyond that of a xenobiotic sensor and regulator of detoxification , suggesting that environmental xenobiotics could potentially influence the action of TMF.

Biochemical Analysis

Biochemical Properties

6,2’,4’-Trimethoxyflavone interacts with various biomolecules, most notably the aryl hydrocarbon receptor (AHR) . As an AHR antagonist, it competes with agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of a heterologous reporter and endogenous targets, e.g., CYP1A1 .

Cellular Effects

6,2’,4’-Trimethoxyflavone has been shown to have inhibitory activity on TNF-α production in THP-1 cells and B16-F10 cells . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 6,2’,4’-Trimethoxyflavone primarily involves its interaction with the AHR . By acting as an AHR antagonist, it can inhibit AHR-mediated gene induction . This includes changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

In animal models, 6,2’,4’-Trimethoxyflavone-treated mice showed significantly decreased infarct volume, improved sensorimotor, and nonspatial working memory functions compared with their respective controls

Transport and Distribution

Due to its lipophilic nature, it is likely to be distributed widely in the body .

Subcellular Localization

Given its interaction with the AHR, it is likely to be found in the cytoplasm where the AHR is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,2’,4’-trimethoxyflavone typically involves the methoxylation of flavone derivatives. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and further methoxylation .

Industrial Production Methods

Industrial production of 6,2’,4’-trimethoxyflavone may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,2’,4’-Trimethoxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions

Major Products

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavones.

Substitution: Substituted flavonoid derivatives with various functional groups

Scientific Research Applications

6,2’,4’-Trimethoxyflavone has diverse applications in scientific research:

Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.

Industry: Utilized in the development of bioactive compounds and pharmaceuticals

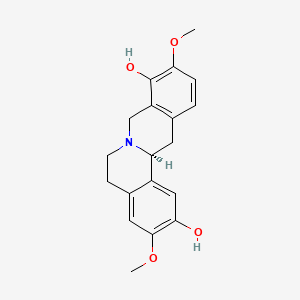

Comparison with Similar Compounds

Similar Compounds

- 5-Methoxyflavone

- 7,4’-Dimethoxyisoflavone

- Alpha-napthoflavone

- 3’,4’-Dimethoxyflavone

- Eupatorin

- Eupatilin

Uniqueness

6,2’,4’-Trimethoxyflavone is unique in its ability to act as a pure AHR antagonist without partial agonist activity. This distinguishes it from other AHR antagonists like alpha-napthoflavone, which exhibit partial agonist activity. Additionally, it shows no species or promoter dependence, making it a superior tool for precise dissection of AHR function .

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFDVDASNSUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350974 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720675-90-1 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 720675-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 6,2',4'-Trimethoxyflavone interact with its target and what are the downstream effects?

A1: this compound (TMF) acts as a potent antagonist of the aryl hydrocarbon receptor (AHR) [, ]. It competitively binds to AHR, preventing the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene. This inhibition of AHR activation leads to downstream effects such as reduced expression of AHR target genes like CYP1A1 [] and modulation of various cellular processes including inflammation, adipogenesis, and extracellular matrix deposition [, , ].

Q2: What is the mechanism behind the anti-inflammatory effects of TMF?

A2: TMF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α []. While the exact mechanism needs further investigation, it is likely linked to its AHR antagonism, as AHR activation has been implicated in inflammatory responses [].

Q3: Has TMF shown any potential in treating metabolic disorders like obesity?

A3: In vitro studies suggest that TMF might have anti-obesity effects. It demonstrated dose-dependent inhibition of pancreatic lipase, an enzyme crucial for dietary fat digestion and absorption []. Additionally, TMF reduced lipid accumulation in 3T3-L1 adipocytes and downregulated the expression of adipogenic and lipogenic genes such as PPAR-γ, C/EBP α and β, SREBF 1, FASN, aP2, and leptin [].

Q4: Are there any in vivo studies supporting the therapeutic potential of TMF?

A4: Yes, TMF has shown promising results in preclinical animal models. In a rat model of hepatic ischemia-reperfusion injury, post-ischemic administration of TMF significantly reduced liver damage, improved liver function markers, and attenuated apoptosis []. Furthermore, in a mouse model of intracerebral hemorrhage, TMF treatment limited hematoma expansion and preserved blood-brain barrier integrity, leading to neurological benefits [].

Q5: Does the structure of TMF influence its AHR antagonistic activity?

A5: While the exact structure-activity relationship of TMF is yet to be fully elucidated, comparisons with other flavonoids suggest that the presence and position of methoxy groups on the flavone backbone are crucial for its AHR antagonistic activity [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.